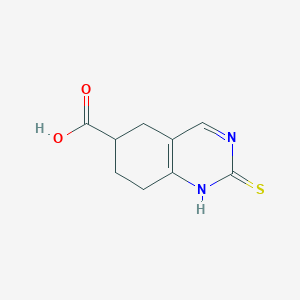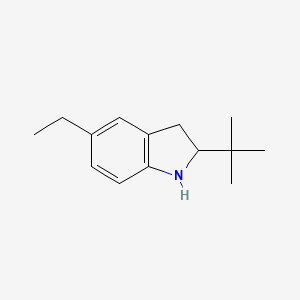![molecular formula C12H15NO2 B11893870 1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)
1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where an indene and a pyrrolidine ring are connected through a spiro carbon, with hydroxyl groups attached at the 5 and 6 positions. This structural motif is significant in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. This reaction involves the generation of azomethine ylides in situ, which then react with alkenes to form the spirocyclic structure. The reaction conditions often include the use of silver acetate as a catalyst and a tertiary amine as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
化学反应分析
Types of Reactions
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]
- 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione
Uniqueness
1,3-Dihydrospiro[indene-2,2’-pyrrolidine]-5,6-diol is unique due to the presence of hydroxyl groups at the 5 and 6 positions. This structural feature can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
spiro[1,3-dihydroindene-2,2'-pyrrolidine]-5,6-diol |
InChI |
InChI=1S/C12H15NO2/c14-10-4-8-6-12(2-1-3-13-12)7-9(8)5-11(10)15/h4-5,13-15H,1-3,6-7H2 |
InChI 键 |
AIBZJKVSQLOSII-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC3=CC(=C(C=C3C2)O)O)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


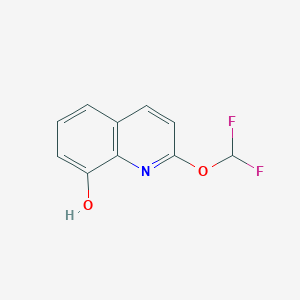


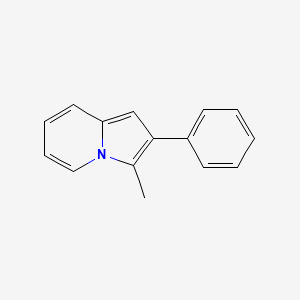
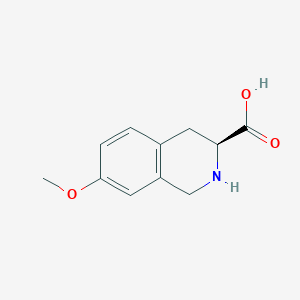

![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)
